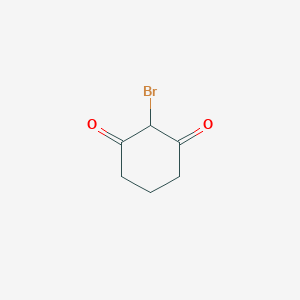

2-Bromocyclohexane-1,3-dione

Descripción general

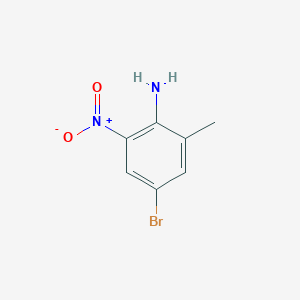

Descripción

2-Bromocyclohexane-1,3-dione is a chemical compound that is part of the cyclohexanedione family, which are known for their diverse chemical reactivity and potential applications in organic synthesis. The compound is characterized by the presence of a bromine atom attached to the second carbon of the cyclohexane ring, which also contains two ketone groups at the first and third carbon atoms.

Synthesis Analysis

The synthesis of derivatives of 2-bromocyclohexane-1,3-dione can be achieved through various methods. For instance, alpha-allylcyclohexane-1,3-diones can undergo a reaction with pyridinium hydrobromide perbromide in dichloromethane to afford mixtures of 2-bromomethyltetrahydrobenzofuran-4-ones and 3-bromomethyltetrahydrobenzopyran-5-ones . Another method involves the bromination of bicyclo[3.3.1]nonane-2,6-dione with copper(II) bromide, leading to epimeric alpha-bromo diketones and eventually alpha,alpha'-dibromo diketones . Additionally, 2',3'-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes can be synthesized using (2-bromoethyl)diphenylsulfonium trifluoromethanesulfonate, demonstrating the versatility of brominated cyclohexanediones in organic synthesis .

Molecular Structure Analysis

The molecular structure of 2-bromocyclohexane-1,3-dione derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and mass spectroscopy . X-ray diffraction analyses can also be used to determine the solid-state conformations of brominated compounds, providing insights into their configuration and conformation .

Chemical Reactions Analysis

2-Bromocyclohexane-1,3-dione and its derivatives participate in a variety of chemical reactions. For example, the compound can be used in palladium-catalyzed three-component cyclization reactions with carbon monoxide and arylhydrazines to produce 2-anilinohydroisoindoline-1,3-diones . The bromine atom in the molecule acts as a reactive site for further chemical transformations, such as the synthesis of spirocyclopropanes and the formation of bromo derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromocyclohexane-1,3-dione derivatives are influenced by the presence of the bromine atom and the ketone groups. These functional groups affect the reactivity, solubility, and stability of the compound. The bromine atom, in particular, makes the molecule a useful intermediate in organic synthesis due to its ability to participate in various substitution and elimination reactions . The conformational studies of related compounds suggest that the presence of substituents can lead to an equilibrium mixture of different forms in solution .

Aplicaciones Científicas De Investigación

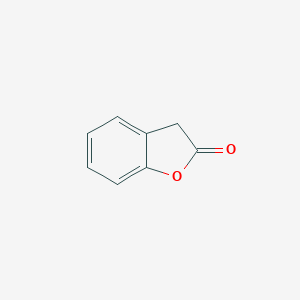

1. Synthesis of Six-Membered Oxygen-Containing Heterocycles

- Summary of Application: Cyclohexan-1,3-dione derivatives are versatile scaffolds for the synthesis of a variety of value-added organic molecules including heterocycles and natural products . Six-membered oxygen heterocycles prepared from cyclohexan-1,3-diones are of much importance as they are intermediate for the synthesis of a number of natural products and several other valuable bioactive molecules .

- Methods of Application: Reactions of cyclohexane-1,3-dione and its derivatives with other substrates for instance aldehydes, malononitriles, NMSM, chalcones, isatin etc. have been established for the construction of a variety of six-membered oxygen heterocycles .

- Results or Outcomes: These six-membered oxygen heterocycles show anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor and anti-cancer activities .

2. Antimicrobial and Breast Cancer Activity

- Summary of Application: Cyclohexane-1,3-dione derivatives were synthesized based on the Michael addition reaction and evaluated for their in vitro anticancer and antimicrobial activities .

- Methods of Application: The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance and diffusion method . The in silico and in vitro studies were carried out using the AutoDock program and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium molecular tool .

- Results or Outcomes: In silico docking study, compound 5c showed the highest binding score and binding interactions . In vitro anticancer activity, compound 5c showed the LC50 value of 10.31±0.003 µg/ml . In antimicrobial activity, compound 5c showed the minimum inhibitory concentration .

3. Herbicidal Activity

- Summary of Application: Cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their herbicidal activity . These compounds belong to the triketone class of bleaching herbicides whose mode of action is the inhibition of p-hydroxyphenylpyruvatedioxygenase (HPPD), an enzyme present in the plants .

- Methods of Application: The synthetic method includes use of simple reagent like Dimethyl amino pyridine (DMAP), instead of the reported cyanide reagents, to bring about the rearrangement of the enol ester to the final triketone molecule . The efficacy of these compounds on the Parthenium hysterophorous weed was studied .

- Results or Outcomes: These compounds had similar, weak herbicidal activity similar to that found with the lead compound (Leptospermone) .

4. Synthesis of Six-Membered Oxygen-Containing Heterocycles

- Summary of Application: Cyclohexan-1,3-dione derivatives are versatile scaffolds for the synthesis of a variety of value-added organic molecules including heterocycles and natural products . Six-membered oxygen heterocycles prepared from cyclohexan-1,3-diones are of much importance as they are intermediate for the synthesis of a number of natural products and several other valuable bioactive molecules .

- Methods of Application: Reactions of cyclohexane-1,3-dione and its derivatives with other substrates for instance aldehydes, malononitriles, NMSM, chalcones, isatin etc. have been established for the construction of a variety of six-membered oxygen heterocycles .

- Results or Outcomes: These six-membered oxygen heterocycles show anti-viral, anti-bacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor and anti-cancer activities .

5. Antimicrobial and Breast Cancer Activity

- Summary of Application: Cyclohexane-1,3-dione derivatives were synthesized based on the Michael addition reaction and evaluated for their in vitro anticancer and antimicrobial activities .

- Methods of Application: The structures of the synthesized compounds were confirmed by Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance and diffusion method . The in silico and in vitro studies were carried out using the AutoDock program and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium molecular tool .

- Results or Outcomes: In silico docking study, compound 5c showed the highest binding score and binding interactions . In vitro anticancer activity, compound 5c showed the LC50 value of 10.31±0.003 µg/ml . In antimicrobial activity, compound 5c showed the minimum inhibitory concentration .

Safety And Hazards

When handling 2-Bromocyclohexane-1,3-dione, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours4. Contact with skin and eyes should be avoided, and personal protective equipment should be worn4.

Direcciones Futuras

Cyclohexane-1,3-dione derivatives, including 2-Bromocyclohexane-1,3-dione, are considered promising precursors for the synthesis of bioactive molecules5. They are being explored for their potential in the development of new therapeutic agents, particularly for non-small-cell lung cancer (NSCLC)5.

Please note that this information is based on the available literature and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.

Propiedades

IUPAC Name |

2-bromocyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO2/c7-6-4(8)2-1-3-5(6)9/h6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUJDMSDEQBNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377871 | |

| Record name | 2-bromocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromocyclohexane-1,3-dione | |

CAS RN |

60060-44-8 | |

| Record name | 2-bromocyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.